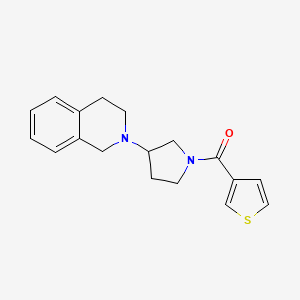

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

説明

(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound featuring a pyrrolidine ring fused to a dihydroisoquinoline moiety and linked to a thiophen-3-yl group via a methanone bridge. Its structure combines aromatic and aliphatic heterocycles, which are common in bioactive molecules targeting neurological or oncological pathways. The dihydroisoquinoline scaffold is notable for its presence in alkaloids and receptor ligands, while the thiophene ring contributes electron-rich properties that enhance π-π stacking interactions in biological systems .

Synthetic routes for analogous compounds involve multi-step protocols, such as coupling reactions using BOPCl/DIPEA catalysts (e.g., in EP 4 219 465 A2) or deprotection strategies with TFA/HCl, achieving yields up to 93% in initial steps .

特性

IUPAC Name |

[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-18(16-7-10-22-13-16)20-9-6-17(12-20)19-8-5-14-3-1-2-4-15(14)11-19/h1-4,7,10,13,17H,5-6,8-9,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMOTQNULQNGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone represents a significant area of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dihydroisoquinoline ring , a pyrrolidinyl group , and a thiophene moiety . The presence of these structural elements contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone |

| Molecular Formula | C17H19N2OS |

| Molecular Weight | 305.41 g/mol |

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors . The dihydroisoquinoline structure is known for its role in modulating neurotransmitter systems, while the thiophene component may enhance lipophilicity, aiding in cellular penetration.

Antimicrobial Activity

Research indicates that compounds containing dihydroisoquinoline structures exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.

Anticancer Potential

Studies have demonstrated that similar compounds can induce apoptosis in cancer cells through the modulation of cell signaling pathways. For instance, the compound's interaction with specific kinases may lead to cell cycle arrest and increased apoptosis in tumor cells.

Neuroprotective Effects

The dihydroisoquinoline derivatives have been linked to neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammation pathways.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of dihydroisoquinoline showed that modifications to the structure significantly impacted their antimicrobial potency against Staphylococcus aureus and E. coli. The specific compound exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.

- Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing G0/G1 phase arrest. This was associated with upregulation of p21 and downregulation of cyclin D1.

- Neuroprotection : Research on neuroprotective effects demonstrated that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents, suggesting a potential role in treating conditions like Alzheimer's disease.

類似化合物との比較

Key Observations :

- Thiophene vs. Pyridine : The thiophen-3-yl group in the target compound likely enhances hydrophobic interactions compared to pyridine-containing analogs, which may improve membrane permeability but reduce solubility .

- Synthetic Efficiency: The target compound’s synthesis (52% yield in final step ) is comparable to other dihydroisoquinoline derivatives (e.g., 48.9% for Compound 17 ), though lower than initial coupling steps (93% ). This suggests deprotection or purification challenges in later stages.

Pharmacological and Computational Insights

While biological data for the target compound are absent, Glide docking studies (–8) provide a framework to infer binding behavior. For example:

- Hydrophobic Enclosure : The thiophene ring may participate in hydrophobic enclosure with protein residues, a feature critical for high-affinity binding in Glide XP scoring .

- Electrostatic Interactions: Compared to pyrazol-thiophene hybrids (), the dihydroisoquinoline-pyrrolidine core could offer better conformational rigidity, improving target selectivity .

Physicochemical Properties

- Molecular Weight : The compound’s molecular weight (~380–400 g/mol, estimated) aligns with drug-like properties, similar to analogs in EP 4 219 465 A2 (e.g., m/z 480.2 ).

- Solubility : The absence of polar groups (e.g., hydroxy or amine) in the thiophene moiety may reduce aqueous solubility compared to pyridine or benzamide derivatives .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。